
4-(((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is part of a broader class of compounds known for their varied biological activities and potential in pharmaceutical applications. Its structure suggests it could be related to pyridazine and imidazole derivatives, which are recognized for their antimicrobial properties and potential in developing cardioactive agents (El-Mariah, Hosny, & Deeb, 2006).
Synthesis Analysis
The synthesis of similar complex molecules often involves multiple steps, including cyclodehydration, methylation, and reactions with carbon disulfide and hydrazine hydrate to obtain derivatives with potential biological activities. These processes demonstrate the compound's intricate synthetic pathway, highlighting the chemical versatility and reactivity of its structural framework (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational modeling to determine the spatial arrangement of atoms within a compound. For compounds within this chemical family, studies may focus on bond lengths, angles, and conformational stability, providing insight into the compound's reactivity and interaction potential (Aksoy, Cukurovalı, Guven, Yilmaz, & Sarı, 2003).
Chemical Reactions and Properties
Compounds like 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole undergo various chemical reactions, including cyclization and nucleophilic addition, to form new derivatives with enhanced biological activities. Such reactions underscore the compound's chemical flexibility and potential for generating novel therapeutic agents (Güzeldemirci & Küçükbasmacı, 2010).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and are essential for determining the compound's applicability in various solvents and formulations (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are critical for assessing the compound's utility in synthetic chemistry and pharmaceutical development. Studies in this area explore the compound's potential interactions and transformations, providing a basis for its application in drug synthesis and other areas (Bakulev, Berseneva, Belskaia, Morzherin, Zaitsev, Dehaen, Luyten, & Toppet, 2003).
Wissenschaftliche Forschungsanwendungen
- Derivate von 1,3-Diazol, wie unsere Verbindung, haben antibakterielle und antimykobakterielle Wirkungen gezeigt . Forscher haben ihr Potenzial gegen Mycobacterium tuberculosis-Stämme untersucht und damit ihre Relevanz bei der Bekämpfung von Infektionskrankheiten hervorgehoben.
Antibakterielle und Antituberkulose-Aktivität
Wirkmechanismus
Target of Action
The compound, also known as “3-(1H-imidazol-1-yl)-6-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyridazine”, is a heterocyclic compound that contains an imidazole ring . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S2/c1-2-4-13(5-3-1)17-19-14(11-24-17)10-23-16-7-6-15(20-21-16)22-9-8-18-12-22/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAGPCPAENXANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



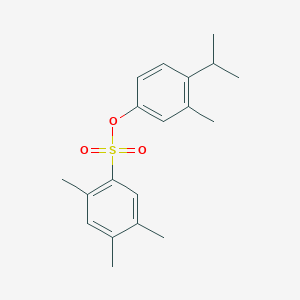
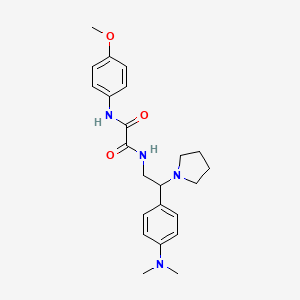
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
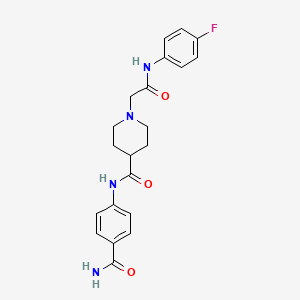
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
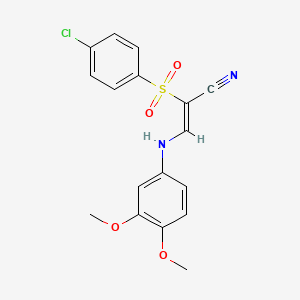
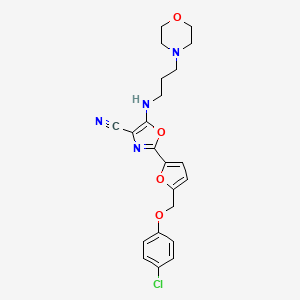
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)
![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)